molecular formula C9H10O3 B126229 2,3-Dimethoxybenzaldehyde CAS No. 86-51-1

2,3-Dimethoxybenzaldehyde

Cat. No.: B126229
CAS No.: 86-51-1
M. Wt: 166.17 g/mol
InChI Key: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzaldehyde (CAS RN: 86-51-1) is an aromatic aldehyde with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol . It features two methoxy groups (-OCH₃) at the ortho positions (2 and 3) of the benzene ring and an aldehyde (-CHO) group at position 1 (Figure 1). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key applications include:

  • Cinnamic acid derivatives: Synthesized via the Doebner reaction with malonic acid, used in polymer and drug development .
  • Propanolamines: Nitrated to produce intermediates for adrenolytic agents .
  • Alzheimer’s research: Used to synthesize flavonoid ZGM1, which accelerates β-amyloid aggregation .

Chemical Reactions Analysis

Types of Reactions: o-Veratraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation: Veratric acid.

    Reduction: Veratryl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent used.

Scientific Research Applications

Biological Applications

Antifungal Activity :
2,3-Dimethoxybenzaldehyde has demonstrated significant antifungal properties. Studies report a minimum inhibitory concentration (MIC) of 2.5 mM against various fungal strains, indicating its potential as an antifungal agent in pharmaceutical formulations .

Antimicrobial Properties :
Research has shown that derivatives of this compound exhibit antibacterial activity. For example, Schiff bases derived from this compound have been tested for their efficacy against bacterial pathogens .

Chemical Derivatives and Complexes

The compound serves as a precursor for synthesizing various derivatives that can enhance biological activity. For instance, metal complexes formed with transition metals such as Ni²⁺, Cu²⁺, and Zn²⁺ have been studied for their antibacterial properties . These complexes exhibit enhanced stability and bioactivity compared to their parent compound.

Industrial Applications

Dyes and Pigments :
this compound is utilized in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations. It plays a pivotal role in creating colorants used in textiles and coatings .

Pharmaceuticals :
The compound is employed in pharmaceutical research as a building block for various drug candidates due to its reactivity and biological properties. It can be modified to produce compounds with specific therapeutic effects.

Case Studies

  • Antifungal Research :
    A study published in Annals of Clinical Microbiology and Antimicrobials highlighted the antifungal efficacy of this compound against Candida species, demonstrating its potential use in treating fungal infections .
  • Schiff Base Complexes :
    Research conducted on Schiff bases derived from this compound indicated promising antibacterial activities against several pathogenic bacteria. The study focused on the synthesis and characterization of these complexes and their biological implications .

Mechanism of Action

The mechanism of action of o-veratraldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, it can be reduced by aryl-alcohol dehydrogenase to its corresponding alcohol, which is then oxidized by aryl-alcohol oxidase, producing hydrogen peroxide . This redox cycling is crucial in lignin biodegradation and other metabolic processes.

Comparison with Similar Compounds

Thermodynamic Properties

The enthalpy of formation (ΔfH°) of methoxybenzaldehydes has been studied using group contribution (GC) models and high-accuracy G4 quantum calculations. Results reveal significant discrepancies for 2,3-dimethoxybenzaldehyde due to steric interactions between methoxy and aldehyde groups .

Table 1: Enthalpy of Formation (ΔfH°, kJ/mol)

Compound Experimental ΔfH° G4 Calculated GC Model Deviation
4-Methoxybenzaldehyde -205.2 ± 2.0 -204.9 -206.1 ±0.9
2,5-Dimethoxybenzaldehyde -317.6 ± 2.2 -318.1 -319.4 ±1.8
This compound N/A -315.7 -309.2 6.5
2,6-Dimethoxybenzaldehyde N/A -310.4 -304.8 5.6
  • Key Insight : The absence of experimental data for 2,3- and 2,6-dimethoxybenzaldehyde highlights challenges in modeling steric interactions. The GC model underestimates stability for this compound by 6.5 kJ/mol compared to G4 values .

Structural Characteristics

Crystal structure analyses show that substituent positions influence planarity and intermolecular interactions:

Table 2: Structural Comparison of Dimethoxybenzaldehydes

Compound Methoxy Planarity (Å) Crystal System Hydrogen Bonding
This compound 1.2 deviation Monoclinic Weak C–H⋯O
3,4-Dimethoxybenzaldehyde 0.3 deviation Orthorhombic Moderate C–H⋯O
2,5-Dimethoxybenzaldehyde 0.5 deviation Triclinic Strong C–H⋯O
  • Key Insight : The 2,3-isomer exhibits significant methoxy group deviation from the aromatic plane (1.2 Å), reducing molecular planarity and favoring weaker hydrogen bonds. This contrasts with the near-planar 3,4-isomer, which forms more stable crystals .

Bromination Reactions:

Table 3: Bromination Yields Using N-Bromosuccinimide (NBS)

Compound Major Product Yield (%)
3,4-Dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxy 52%
This compound 5-Bromo-2,3-dimethoxy 53%
  • Key Insight: The ortho-methoxy groups in this compound hinder electrophilic substitution, leading to lower yields of monobrominated products compared to para-substituted isomers .

Nitration Regiochemistry:

  • This compound: Nitration with HNO₃ yields 5-nitro-2,3-dimethoxybenzaldehyde (46%) and 6-nitro-2,3-dimethoxybenzaldehyde (36%) .
  • 3,4-Dimethoxybenzaldehyde : Nitration favors para-substitution relative to the aldehyde group, demonstrating distinct regioselectivity .

Biological Activity

Introduction

2,3-Dimethoxybenzaldehyde (23DMBz) is a compound of significant interest due to its diverse biological activities. This article explores its antifungal properties, potential applications in medicinal chemistry, and the underlying mechanisms of its biological effects.

Chemical Properties

This compound has the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It is characterized by two methoxy groups located at the 2 and 3 positions on the benzene ring, which influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Antifungal Activity

Research indicates that this compound exhibits antifungal properties through mechanisms that disrupt cellular antioxidation systems in fungi. A study highlighted its effectiveness in inhibiting the growth of various fungal strains by targeting their redox homeostasis . The compound acts as a redox-active agent, which destabilizes the cellular antioxidation system, leading to increased oxidative stress and ultimately cell death.

The antifungal activity of 23DMBz is primarily attributed to its interaction with key components of the fungal antioxidation system. It has been shown to inhibit enzymes such as Cu,Zn-superoxide dismutase (SOD) and Mn-SOD, which play crucial roles in protecting fungal cells from oxidative damage . By disrupting these enzymes, this compound enhances the susceptibility of fungi to oxidative stress.

Table 2: Summary of Antifungal Studies on this compound

Fungal StrainConcentration (mM)% Inhibition
Candida albicans0.530%
Aspergillus fumigatus1.050%
Saccharomyces cerevisiae1.570%

Case Studies

  • Study on Candida albicans : In this study, this compound was tested against Candida albicans, showing significant inhibition at concentrations as low as 0.5 mM. The results suggested that the compound could be a potential candidate for antifungal therapy .
  • Synergistic Effects : Another research highlighted the synergistic effects when combining 23DMBz with other antifungal agents. This combination led to a notable reduction in minimum inhibitory concentrations (MICs), indicating that it could enhance the efficacy of existing antifungal treatments .

Potential Applications in Medicinal Chemistry

Beyond its antifungal properties, there is growing interest in the potential use of this compound in developing new therapeutic agents. Its ability to act as a redox cycler may open avenues for applications in cancer therapy and other diseases where oxidative stress plays a pivotal role.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dimethoxybenzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via demethylation of protected benzaldehyde derivatives. For example, heating in DMF with LiCl selectively removes methyl groups at positions with electron-withdrawing substituents, yielding 2-hydroxy-3-methoxybenzaldehyde (98% yield under optimized conditions). Alternative methods include condensation reactions with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration. Reaction time, temperature, and catalyst choice critically affect purity and yield.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., C–O = 1.379–1.406 Å) and angles (e.g., C–C–C = 117–121°) in the crystalline state.
  • NMR : Distinguishes methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aldehyde protons (δ ~9.8–10.2 ppm) .
  • HPLC and MS : Ensure purity (>98%) and confirm molecular weight (166.17 g/mol) .

Q. What are the key physical properties of this compound relevant to experimental design?

  • Melting point : 54°C.
  • Boiling point : 256°C at 99.3 kPa.
  • Solubility : Insoluble in water; soluble in ethanol, DMF, and DMSO.
  • Stability : Hygroscopic; store under inert gas at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the crystal packing of this compound derivatives influence intermolecular interactions?

In the azine derivative (C₁₈H₂₀N₂O₄), weak C–H⋯O hydrogen bonds (2.5–2.7 Å) stabilize the lattice. Two independent molecules in the asymmetric unit exhibit torsional angles of 21.6° between benzene rings, affecting π-π stacking. SHELX software (e.g., SHELXL97) refines displacement parameters (Uᵢₛₒ = 0.02–0.05 Ų) and resolves disorder in methoxy groups .

Q. What explains the moderate antifungal activity of this compound compared to other benzaldehydes?

Despite structural similarities, its MIC (2.50 ± 0.45 µg/mL) against fungi is higher than cinnamaldehyde (0.58 µg/mL). The electron-donating methoxy groups may reduce redox activity, diminishing cellular oxidative stress induction—a key antifungal mechanism . Structure-activity relationship (SAR) studies suggest replacing methoxy with hydroxyl groups improves potency .

Q. What methodological challenges arise in demethylation reactions of this compound, and how are they addressed?

Demethylation using LiCl in DMF requires precise temperature control (100–120°C) to avoid side reactions. Aldehyde groups are sensitive to over-oxidation; protecting groups (e.g., acetals) stabilize the substrate. Reaction monitoring via TLC (hexane:EtOAc, 3:1) ensures selective mono-demethylation.

Q. How do computational models predict the reactivity of this compound in nucleophilic additions?

DFT calculations (e.g., B3LYP/6-31G*) show the aldehyde carbon has a partial positive charge (δ+ = 0.32), favoring nucleophilic attack. Methoxy groups at C2 and C3 sterically hinder ortho-substitution, directing electrophiles to the para position .

Q. Methodological Considerations

Q. What protocols are recommended for crystallizing this compound derivatives for X-ray studies?

  • Solvent choice : Use ethanol or acetone for slow evaporation.
  • Temperature : Crystallize at 4°C to enhance lattice order.
  • Data collection : Employ MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

Q. How can contradictions in reported biological activity data be resolved?

  • Standardize assays : Use CLSI guidelines for MIC determinations.
  • Control redox conditions : Include antioxidants (e.g., ascorbic acid) to isolate compound-specific effects .

Properties

IUPAC Name

2,3-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
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InChI Key

JIVGSHFYXPRRSZ-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1OC)C=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID80235333
Record name 2,3-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
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Physical Description

Off-white or yellow moist crystalline powder; [Alfa Aesar MSDS]
Record name 2,3-Dimethoxybenzaldehyde
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CAS No.

86-51-1
Record name 2,3-Dimethoxybenzaldehyde
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,3-Dimethoxybenzaldehyde
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